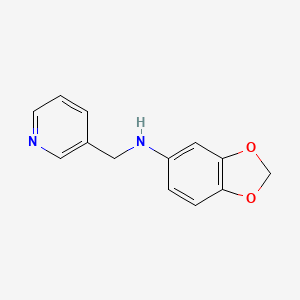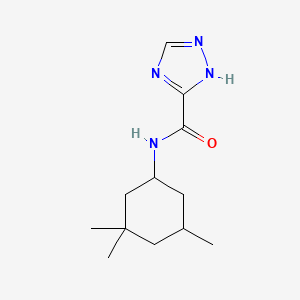![molecular formula C19H20N4OS B1227188 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML152 Analog is a small molecule drug that functions as an inhibitor of galactokinase 1 (GALK1). This compound was initially developed by the National Human Genome Research Institute and is currently in the preclinical phase of research. It is primarily investigated for its potential therapeutic applications in treating galactosemias, a group of genetic metabolic disorders characterized by the inability to properly metabolize galactose .
Preparation Methods
The synthesis of ML152 Analog involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification of the final product using techniques such as column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
ML152 Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the ML152 Analog molecule are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
ML152 Analog has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of galactokinase 1 and its effects on galactose metabolism.
Biology: Researchers use ML152 Analog to investigate the biological pathways involving galactokinase 1 and to understand the molecular mechanisms underlying galactosemias.
Medicine: The compound is being explored for its potential therapeutic applications in treating galactosemias and other metabolic disorders.
Industry: While its industrial applications are still under investigation, ML152 Analog could potentially be used in the development of new drugs targeting metabolic pathways.
Mechanism of Action
ML152 Analog exerts its effects by inhibiting the activity of galactokinase 1, an enzyme responsible for the phosphorylation of galactose to galactose-1-phosphate. By inhibiting this enzyme, ML152 Analog reduces the levels of galactose-1-phosphate, which is believed to be the major pathogenic factor in galactosemias . The compound’s mechanism of action involves competitive inhibition, where it competes with the natural substrate (galactose) for binding to the active site of galactokinase 1.
Comparison with Similar Compounds
ML152 Analog is unique in its selective inhibition of galactokinase 1. Similar compounds include other galactokinase inhibitors, such as:
Compound A: Another galactokinase inhibitor with a different core structure but similar inhibitory activity.
Compound B: A less potent inhibitor of galactokinase 1, used as a reference compound in research studies.
Compound C: A structurally similar compound with additional functional groups that enhance its selectivity and potency.
Compared to these similar compounds, ML152 Analog stands out due to its higher selectivity and potency in inhibiting galactokinase 1, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one |
InChI |
InChI=1S/C19H20N4OS/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23) |
InChI Key |
ODANYRXUIXFPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B1227105.png)

![2-(ethylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B1227112.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate](/img/structure/B1227115.png)
![3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)


![1-[(3-chlorophenyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B1227121.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B1227123.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)
